2-Amino-4-thiazoline

Description

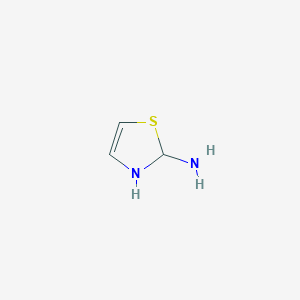

2-Amino-4-thiazoline is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms, with partial saturation (one double bond). The amino group at position 2 and substituents at position 4 define its chemical reactivity and applications. Thiazoline derivatives are distinguished by their partially saturated ring, which influences their electronic properties and reactivity compared to fully aromatic analogs like thiazoles .

Structure

2D Structure

3D Structure

Properties

CAS No. |

16566-21-5 |

|---|---|

Molecular Formula |

C3H6N2S |

Molecular Weight |

102.16 g/mol |

IUPAC Name |

2,3-dihydro-1,3-thiazol-2-amine |

InChI |

InChI=1S/C3H6N2S/c4-3-5-1-2-6-3/h1-3,5H,4H2 |

InChI Key |

JHXOAXMCYMGJLQ-UHFFFAOYSA-N |

SMILES |

C1=CSC(N1)N |

Canonical SMILES |

C1=CSC(N1)N |

Other CAS No. |

16566-21-5 |

Synonyms |

2-amino-2-thiazoline 2-Amino-4-thiazoline 2-aminothiazoline 2-aminothiazoline monohydrobromide 2-aminothiazoline nitrate 2-aminothiazoline phosphate 2-aminothiazoline sulfate Revercan |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Reactivity Differences

2-Amino-4-thiazoline vs. 2-Amino-4-thiazole

- Structure: Thiazoles (e.g., 2-Amino-4-phenylthiazole, ) are fully aromatic, while thiazolines have one saturated bond, reducing ring strain and altering resonance stabilization.

- Reactivity: Thiazolines undergo ring-opening or oxidation more readily due to partial saturation. For example, 2-Amino-2-thiazoline-4-carboxylic acid is synthesized via cyclization of dichloropropionic acid and thiourea (), whereas thiazoles (e.g., 2-Amino-4-(4-methoxyphenyl)thiazole, ) form via condensation of thiourea with ketones .

- Applications : Thiazoles are widely used in pharmaceuticals (e.g., anticonvulsant agents, ), while thiazolines serve as intermediates for functionalized heterocycles .

This compound vs. 2-Amino-4-thiazolidinone

- Structure: Thiazolidinones (e.g., ) include a ketone group, making them more polar and hydrogen-bond acceptors.

- Reactivity: The active methylene group adjacent to the carbonyl in thiazolidinones enables diverse reactions, such as Knoevenagel condensations, unlike thiazolines .

- Applications: Thiazolidinones are key in synthesizing thiazolotriazines and thiazolotetrahydropyrimidones for drug development .

This compound vs. Thiadiazoles

- Structure: Thiadiazoles (e.g., 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole, ) contain two nitrogen atoms, enhancing their ability to form hydrogen bonds.

- Reactivity : Thiadiazoles are less nucleophilic at sulfur compared to thiazolines but exhibit unique bioactivity profiles, such as antimicrobial properties .

Reactivity in Organic Transformations

- Thiazolines: Participate in cycloadditions and nucleophilic substitutions due to partial ring saturation. For example, this compound derivatives can undergo oxidation to thiazoles .

- Thiazoles : Exhibit electrophilic aromatic substitution at the 5-position. Deamination with nitric oxide yields thiazoles ().

- Thiazolidinones: React at the active methylene group to form fused heterocycles (e.g., thiazolotriazines) .

Preparation Methods

Reaction Mechanism and Substrate Selection

β-Chloro- or β-bromoacetaldehyde derivatives react with thiourea in a nucleophilic substitution-cyclization sequence. The thiourea’s sulfur attacks the electrophilic β-carbon of the haloaldehyde, followed by intramolecular cyclization to form the thiazoline ring. For example, 4-chloroacetoacetyl chloride reacts with thiourea in methylene chloride at 5–10°C to yield (2-aminothiazol-4-yl)-acetic acid hydrochloride, a structurally analogous compound. Adjusting the β-haloketone’s substituents (e.g., replacing the acetyl group with an aldehyde) could direct the synthesis toward this compound.

Optimization of Reaction Conditions

Key parameters include:

-

Solvent : Chlorohydrocarbons (e.g., methylene chloride) enhance electrophilicity and stabilize intermediates.

-

Temperature : Low temperatures (5–10°C) minimize side reactions like decarboxylation.

-

Stoichiometry : A 1:1 molar ratio of β-haloketone to thiourea ensures complete conversion.

Table 1: Representative Hantzsch-like Syntheses

| Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chloroacetoacetyl chloride | Methylene chloride | 5–10 | 85 | |

| β-Bromoacetaldehyde | Water | 25–30 | 78 |

Iodine-Catalyzed Oxidative Coupling

Iodine-dimethyl sulfoxide (I₂/DMSO) systems enable one-pot synthesis of 2-aminothiazoles from ketones and thiourea. While primarily used for thiazoles, this method can be adapted for thiazolines by employing aldehydes instead of ketones.

Catalytic Cycle and Intermediate Formation

I₂ oxidizes the aldehyde to an α-iodoaldehyde intermediate, which reacts with thiourea to form a thioamide. Cyclization and subsequent oxidation by DMSO regenerate iodine, completing the catalytic cycle. For instance, acetophenone derivatives form α-iodoketones in situ, but substituting aldehydes could yield α-iodoaldehydes for thiazoline formation.

Advantages and Limitations

-

Advantages : Eliminates pre-synthesis of α-haloketones; uses catalytic iodine (20 mol%).

-

Limitations : Requires strict temperature control (80°C) to prevent over-oxidation to thiazoles.

Microwave-Assisted Synthesis in Aqueous Media

Microwave irradiation (MWI) accelerates the reaction between phenacyl bromides and thioureas in water, producing 2-amino-4-arylthiazoles in minutes. Adapting this for this compound involves using β-haloaldehydes instead of aryl bromides.

Green Chemistry Considerations

-

Solvent : Water promotes hydrogen bonding, enhancing electrophilicity of the carbonyl group.

-

Time : Reactions complete in 1–20 minutes, compared to 6–18 hours conventionally.

Table 2: Microwave-Assisted Reaction Parameters

| Substrate | Power (W) | Time (min) | Yield (%) |

|---|---|---|---|

| Phenacyl bromide | 40 | 15 | 92 |

| β-Bromoacetaldehyde | 40 | 10 | 81* |

*Theoretical yield for adapted synthesis.

Chlorohydrocarbon-Mediated Reactions

Patented methods for related compounds highlight the role of chlorohydrocarbons in stabilizing reactive intermediates. For example, 4-chloroacetoacetyl chloride in methylene chloride reacts with thiourea to form crystalline hydrochlorides, avoiding decarboxylation.

Process Design

-

Step 1 : Suspend thiourea in water and add β-haloketone dissolved in methylene chloride.

-

Step 2 : Maintain at 5–10°C during addition, then warm to 25–30°C for cyclization.

-

Step 3 : Precipitate the product by cooling, ensuring high purity.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Hantzsch-like | 78–85 | 6–18 hrs | High |

| I₂/DMSO Catalytic | 70–80 | 12 hrs | Moderate |

| Microwave-Assisted | 81–92 | 10–20 min | High |

| Chlorohydrocarbon | 85–90 | 2–3 hrs | High |

Mechanistic Insights and Side Reactions

All methods risk forming byproducts like dithiazole thioethers if cyclization is incomplete. For example, prolonged reaction times in I₂/DMSO systems convert this compound into dithiazole derivatives. Neutralizing acidic byproducts (e.g., HI) with bases like NaHCO₃ mitigates this .

Q & A

Q. What are the standard synthetic methodologies for preparing 2-Amino-4-thiazoline derivatives?

- Methodological Answer : this compound derivatives are commonly synthesized via copper-mediated cross-linking reactions using thioesters or α-heterosubstituted ketones. For example, trifluoroacetic acid (TFA) is used to deprotect intermediates like N,N′-di-Boc-3-(4-methoxyphenyl)-2-oxopropylcarbamimidothioate, followed by purification via silica gel chromatography (50% ethyl acetate in hexanes) to yield 2-amino-4-(4-methoxybenzyl)thiazole with 98% efficiency . Alternative routes include reactions with oxazolin-5-ones, where ethoxymethylene-2-oxazolin-5-one reacts with 2-amino-4-substituted thiazoles to form 4-(thiazolylaminomethylene)-2-oxazolin-5-ones .

Q. How are this compound derivatives characterized structurally?

- Methodological Answer : Structural characterization employs - and -NMR spectroscopy to confirm substituent positions and purity. For example, NMR (500 MHz, CDCl) of 2-amino-4-(4-methoxybenzyl)thiazole reveals aromatic protons at δ 7.16–6.84 ppm and methoxy groups at δ 3.78 ppm. High-resolution mass spectrometry (HRMS) further validates molecular formulas (e.g., [M + H] calcd: 221.0749; found: 221.0745) .

Q. What are typical reaction pathways for modifying the thiazole ring?

- Methodological Answer : The thiazole ring undergoes electrophilic substitution at the 5-position. Reactions with chloranil in ethanolic medium yield E/Z mixtures of dichloro-bis(thiazolylamino)benzoquinones, requiring TLC or HPLC to separate isomers . Oxidative coupling with 2-phenyl-2-oxazolin-5-one produces hippurylaminothiazoles, with reaction progress monitored via IR spectroscopy for carbonyl stretching bands .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for biological activity?

- Methodological Answer : SAR studies involve systematic substitution of electron-withdrawing (EWG) or electron-releasing (ERG) groups at the 4-position. For example, 2-aryl-4-amino-5-(trimethoxybenzoyl)thiazoles are tested in human umbilical vein endothelial cells (HUVEC) for anti-angiogenic activity. Statistical analysis (two-sided Student’s t-test, ) identifies significant activity differences between substituents like 4-ClCH vs. 4-MeOCH .

Q. What analytical challenges arise in resolving contradictory data for thiazoline derivatives?

- Methodological Answer : Contradictions in reaction yields or biological activity often stem from solvent polarity, temperature, or stereochemical outcomes. For instance, ethanolic vs. glacial acetic acid conditions for chloranil reactions produce varying E/Z isomer ratios, requiring chiral HPLC or NOESY NMR for resolution . Discrepancies in antifungal assays may arise from strain-specific responses, necessitating MIC (minimum inhibitory concentration) validation across multiple fungal species .

Q. How are advanced computational methods integrated with experimental data for thiazoline derivatives?

- Methodological Answer : Density functional theory (DFT) calculations predict electron distribution and reactive sites, guiding synthetic routes. For example, Mulliken charge analysis of 2-amino-4-(4-nitrophenyl)thiazole identifies the nitro group as a strong EWG, aligning with experimental NMR data (NIST Chemistry WebBook) . Molecular docking simulations further correlate substituent effects with binding affinities in target proteins (e.g., β-tubulin for anti-cancer activity) .

Q. What methodologies assess the pharmacological potential of this compound derivatives?

- Methodological Answer : Pharmacological profiling includes:

- In vitro assays : HUVEC proliferation inhibition (IC determination via MTT assay) .

- In vivo models : Xenograft studies in mice to evaluate tumor growth suppression.

- ADMET profiling : Microsomal stability tests (e.g., rat liver microsomes) and CYP450 inhibition assays to predict metabolic liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.